Clevidipine

Descripción general

Descripción

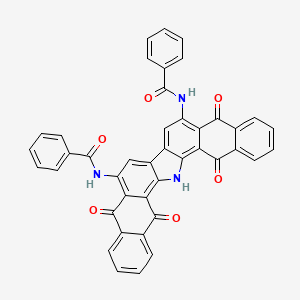

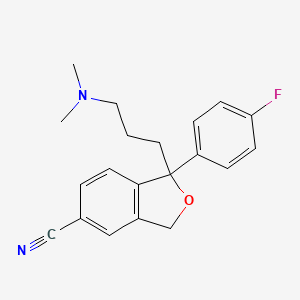

Clevidipine is a dihydropyridine L-type calcium channel blocker that is selective for vascular smooth muscle . It is used to reduce blood pressure when oral therapy is not feasible or desirable .

Synthesis Analysis

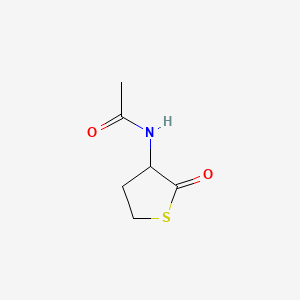

The synthesis of Clevidipine involves several steps, including the use of sulfuric acid and ethyl acetate for selective hydrolysis . A comprehensive study on the manufacturing process of Clevidipine butyrate has been conducted, analyzing potential impurities, including process-related compounds and degradation products .Molecular Structure Analysis

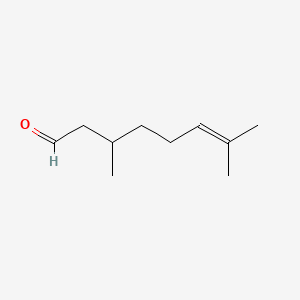

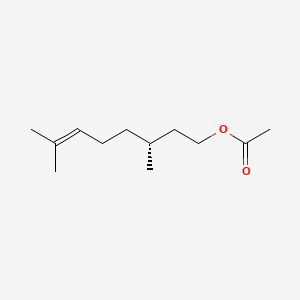

Clevidipine butyrate has a molecular formula of C21H23Cl2NO6 . The mass spectrum of Clevidipine butyrate showed a sodium adduct [M+Na] + at m/z 478.08 and a potassium adduct [M+K] + at m/z 494.05, confirming the molecular weight of Clevidipine butyrate at M = 455 .Chemical Reactions Analysis

Clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries, resulting in arterial dilation, widening of the artery opening, and without reducing central venous pressure or reducing cardiac output .Physical And Chemical Properties Analysis

Clevidipine butyrate is a new, ultrashort-acting, and vascular selective calcium antagonist. It exhibits rapid metabolization by blood and tissue esterases due to an appended ester functionality . It has a molecular weight of 456.32 g·mol−1 .Aplicaciones Científicas De Investigación

Management of Hypertension

- Scientific Field : Cardiovascular Medicine

- Application Summary : Clevidipine is used in the management of hypertension. It’s an ultra-short-acting calcium channel blocker that inhibits L-type calcium channels. Its main physiological effect is vasodilation, and the main target is the arterial system .

- Methods of Application : Clevidipine is administered intravenously. It can be rapidly metabolized into the corresponding inactive acid, and is rapidly hydrolyzed into inactive metabolites by esterase in arterial blood .

- Results or Outcomes : Clinical trials have proven that Clevidipine can rapidly control blood pressure in cardiac surgery situations. Adverse reactions to Clevidipine are similar to those with other antihypertensive agents .

Bioequivalence Study

- Scientific Field : Analytical Chemistry

- Application Summary : A liquid chromatography–tandem mass spectrometry (LC-MS/MS) method was developed to quantitate Clevidipine and its active metabolite H152/81 for clinical pharmacokinetic study and therapeutic drug monitoring .

- Methods of Application : Liquid–liquid extraction was used for sample preparation, and clevidipine-d7 and H152/81-13C-d3 were chosen as the isotope internal standard .

- Results or Outcomes : The validated method gave an excellent linearity over a concentration range of 0.1–30 ng/ml for Clevidipine and 2–600 ng/ml for H152/81 .

Acute Neurological Injury

- Scientific Field : Neurology

- Application Summary : Clevidipine has been shown to have excellent blood pressure-lowering capability in patients with acute neurological injury, including subarachnoid hemorrhage, acute intracerebral hemorrhage, and stroke .

- Methods of Application : Clevidipine is administered intravenously for rapid control of blood pressure .

- Results or Outcomes : Clinical trials have shown that Clevidipine can rapidly control blood pressure during acute nerve injury .

Coronary Artery Bypass Graft Surgery

- Scientific Field : Cardiovascular Surgery

- Application Summary : Clevidipine has been used to control blood pressure in patients undergoing coronary artery bypass graft surgery .

- Methods of Application : Clevidipine is administered intravenously for rapid control of blood pressure .

- Results or Outcomes : Clinical trials have shown that Clevidipine can rapidly control blood pressure during coronary artery bypass graft surgery .

Acute Aortic Syndromes

- Scientific Field : Cardiovascular Medicine

- Application Summary : Clevidipine has been used to control blood pressure in patients with acute aortic syndromes .

- Methods of Application : Clevidipine is administered intravenously for rapid control of blood pressure .

- Results or Outcomes : Clinical trials have shown that Clevidipine can rapidly control blood pressure in patients with acute aortic syndromes .

Renal Insufficiency with Severe Hypertension

- Scientific Field : Nephrology

- Application Summary : Clevidipine has been used to control blood pressure in patients with renal insufficiency accompanied by severe hypertension .

- Methods of Application : Clevidipine is administered intravenously for rapid control of blood pressure .

- Results or Outcomes : Clinical trials have shown that Clevidipine can rapidly control blood pressure in patients with renal insufficiency accompanied by severe hypertension .

Spinal Surgery

- Scientific Field : Neurosurgery

- Application Summary : Clevidipine has been used to control blood pressure in patients undergoing spinal surgery .

- Methods of Application : Clevidipine is administered intravenously for rapid control of blood pressure .

- Results or Outcomes : Clinical trials have shown that Clevidipine can rapidly control blood pressure during spinal surgery .

Cerebral Aneurysm/Pheochromocytoma

- Scientific Field : Neurology

- Application Summary : Clevidipine has been used to control blood pressure in patients with cerebral aneurysm/pheochromocytoma .

- Methods of Application : Clevidipine is administered intravenously for rapid control of blood pressure .

- Results or Outcomes : Clinical trials have shown that Clevidipine can rapidly control blood pressure in patients with cerebral aneurysm/pheochromocytoma .

Acute Heart Failure

- Scientific Field : Cardiology

- Application Summary : Clevidipine has been used to control blood pressure in patients with acute heart failure .

- Methods of Application : Clevidipine is administered intravenously for rapid control of blood pressure .

- Results or Outcomes : Clinical trials have shown that Clevidipine can rapidly control blood pressure in patients with acute heart failure .

Propiedades

IUPAC Name |

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBZROQVTHLCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057661 | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue. | |

| Record name | Clevidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Clevidipine | |

CAS RN |

167221-71-8 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167221-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clevidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLEVIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(16-hydroxy-11,12-dimethoxy-1,1-dimethyl-2,8,14,15,17-pentaoxo-1,2,8,14,15,17-hexahydrochromeno[2',3':6,7]naphtho[2,1-g]oxazolo[3,2-b]isoquinolin-3a(4H)-yl)methyl 3-methylbutanoate](/img/structure/B1669104.png)